![molecular formula C18H17N3O4 B2689957 1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea CAS No. 894008-70-9](/img/structure/B2689957.png)

1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

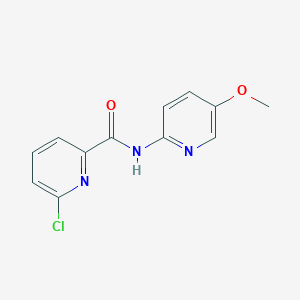

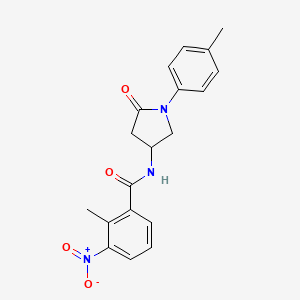

1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a chemical compound that has gained interest in the scientific community due to its potential applications in the field of medicine. This compound is a urea derivative that has been synthesized using a variety of methods. In

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

Recent advancements in synthesis techniques have facilitated the creation of complex urea derivatives, including compounds similar to "1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea". For instance, a method for the environmentally friendly and cost-effective synthesis of ureas through the Lossen rearrangement has been demonstrated, showcasing good yields without racemization under milder conditions. This approach is compatible with various protecting groups, indicating its applicability for synthesizing a wide range of urea derivatives (Kishore Thalluri et al., 2014).

Catalytic Activities

Research has also explored the catalytic activities of urea derivatives in enantioselective reactions. For example, chiral urea and thiourea derivatives have been shown to catalyze the enantioselective substitution of silyl ketene acetals, indicating the potential of urea derivatives in asymmetric catalysis (S. Reisman et al., 2008).

Molecular Structure Analysis

The molecular structure of urea derivatives provides insight into their potential applications. A detailed analysis of N-[2-(Benzylideneamino)phenyl]-N′-phenylurea highlighted its crystal structure and hydrogen bonding, forming helical supramolecular chains. Such structural insights are crucial for understanding the reactivity and potential applications of urea derivatives in material science and molecular engineering (Z. Atioğlu et al., 2017).

Antimicrobial Activity

Some urea derivatives exhibit significant antimicrobial activity. Research into N-(Substituted)-N′-(2,3-dihydro-5-benzoyl-2-oxido-1H-1,3,2-benzodiazaphosphol-2-yl) ureas showed higher antibacterial activity compared to antifungal activity, suggesting the potential of urea derivatives in developing new antimicrobial agents (P. V. G. Reddy et al., 2003).

Molecular Devices and Light Emission

The versatility of urea derivatives extends to their use in molecular devices and light-emitting materials. A study on the cyclodextrin complexation of a stilbene derivative and the self-assembly of molecular devices showcased the potential of urea derivatives in the development of novel optical materials with unique properties (J. Lock et al., 2004).

Eigenschaften

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c22-17-9-13(10-21(17)14-4-2-1-3-5-14)20-18(23)19-12-6-7-15-16(8-12)25-11-24-15/h1-8,13H,9-11H2,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNGEAPYVSRHPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2689874.png)

![9-(3-Methylpiperidin-1-yl)-8-(phenylsulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2689880.png)

![5-Methyl-7-(thiophen-2-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2689881.png)

![2-(3-Methoxyphenoxy)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide](/img/structure/B2689883.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2689885.png)

![2-Chloro-N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-N-(3-ethynylphenyl)acetamide](/img/structure/B2689891.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2689896.png)